4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid
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Overview
Description
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid is an organic compound with the molecular formula C20H14O8S2 and a molecular weight of 446.45 g/mol . This compound is characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenedisulfonyl linker. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid typically involves the reaction of 4,4’-sulfonyldibenzoic acid with appropriate reagents under controlled conditions . One common method includes the use of sulfonation reactions where benzoic acid derivatives are treated with sulfonyl chlorides in the presence of a base. Industrial production methods often involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid has a wide range of applications in scientific research:
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a drug delivery agent.
Industry: This compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with metal ions, making it useful in the formation of coordination complexes. Additionally, its benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-Sulfonyldibenzoic acid: This compound has a similar structure but lacks the additional sulfonyl groups, making it less versatile in certain applications.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound has a tetrazine linker instead of a sulfonyl linker, resulting in different chemical properties and applications.
The uniqueness of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid lies in its dual sulfonyl groups, which enhance its reactivity and potential for forming complex structures.
Properties
Molecular Formula |
C20H14O8S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfonylbenzoic acid |
InChI |
InChI=1S/C20H14O8S2/c21-19(22)13-1-5-15(6-2-13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
YHPUOYIGPPMSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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